An In-Depth Technical Guide to (3-Fluoro-4-(morpholinyl)phenyl)isocyanate for Advanced Research Applications
An In-Depth Technical Guide to (3-Fluoro-4-(morpholinyl)phenyl)isocyanate for Advanced Research Applications
Introduction
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a specialized aromatic isocyanate that has emerged as a critical reagent and building block in modern medicinal chemistry and drug development. Its unique trifunctional molecular architecture—featuring a highly reactive isocyanate group, a modulating fluoro substituent, and a solubilizing morpholine moiety—makes it an invaluable tool for synthesizing complex molecules, particularly in the domain of kinase inhibitors and covalent modifiers. This guide provides an in-depth technical overview of its core chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity, provide validated experimental protocols, and offer insights grounded in established chemical principles.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount to its effective application. The defining characteristics of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate are summarized below.
Key Identifiers and Properties
A compilation of the essential physicochemical data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 224323-51-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁FN₂O₂ | [1][2] |
| Molecular Weight | 222.22 g/mol | [1][2] |
| IUPAC Name | 4-(2-fluoro-4-isocyanatophenyl)morpholine | [3] |
| Appearance | Powder or liquid | [4] |
| Purity (Typical) | ≥97-98% (HPLC) | [4][5] |
| Storage Conditions | Room temperature, in a tightly closed container, protected from moisture. | [3][4] |
Structural and Electronic Analysis
The reactivity and utility of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate are a direct consequence of the interplay between its three key functional components:
-
Isocyanate Group (-N=C=O): This is the primary reactive center of the molecule. The central carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by a wide range of nucleophiles.
-
Fluorine Atom (-F): As a strongly electronegative and electron-withdrawing group, the fluorine atom, positioned meta to the isocyanate, increases the electrophilicity of the isocyanate carbon. This enhances its reactivity towards nucleophiles compared to its non-fluorinated analog.
-
Morpholine Ring: This bulky, saturated heterocycle acts as an electron-donating group through the nitrogen atom's lone pair, which can partially offset the activating effect of the fluorine. More importantly, it significantly influences the molecule's solubility and pharmacokinetic properties when incorporated into larger drug candidates.
This unique electronic balance makes the isocyanate group reactive enough for efficient synthesis but stable enough for practical handling and storage.
Part 2: Chemical Reactivity and Mechanistic Pathways
The cornerstone of this molecule's utility is the versatile chemistry of the isocyanate group.
General Reactivity with Nucleophiles
Isocyanates are powerful electrophiles that readily react with compounds containing active hydrogen atoms, such as amines, alcohols, and water. The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen.
Caption: General reaction of an isocyanate with a nucleophile.
-
Reaction with Amines: This is a rapid and typically quantitative reaction that forms substituted ureas. It is one of the most common applications in drug synthesis.
-
Reaction with Alcohols: This reaction, which forms carbamates (urethanes), is generally slower than the reaction with amines and often requires a catalyst (e.g., dibutyltin dilaurate or tertiary amines) and/or heat to proceed efficiently.[6]
-
Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas.[7] This reaction is often undesirable as it consumes the reagent and can cause pressure buildup in sealed containers. This highlights the critical need for anhydrous storage and reaction conditions.[8]
Part 3: Synthesis and Application in Drug Discovery
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is not a naturally occurring compound; it is a synthetic intermediate. Its primary value lies in its role as a precursor to pharmacologically active molecules.
Synthesis of the Isocyanate
The most direct and industrially relevant synthesis involves the phosgenation of the corresponding aniline precursor, 3-Fluoro-4-morpholinoaniline.
Caption: Synthetic pathway to the target isocyanate via phosgenation.
A Chinese patent describes this transformation as a key step in the synthesis of the antibiotic Linezolid, highlighting its industrial relevance.[9] The process involves reacting 3-fluoro-4-morpholinyl aniline with phosgene or a phosgene equivalent like triphosgene in an inert solvent.[9]
Application Protocol: Synthesis of a Model Urea-Based Kinase Inhibitor Fragment
To illustrate its utility, the following protocol details the synthesis of a representative N,N'-disubstituted urea, a common motif in kinase inhibitors. This self-validating protocol includes steps for reaction, workup, and confirmation.
Objective: To synthesize N-(3-fluoro-4-morpholinophenyl)-N'-(3-(trifluoromethyl)phenyl)urea.
Materials:
-
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate (1.0 eq)
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-Fluoro-4-(morpholinyl)phenyl)isocyanate (e.g., 222 mg, 1.0 mmol) in anhydrous DCM (10 mL).
-
Nucleophile Addition: To the stirred solution at 0 °C (ice bath), add a solution of 3-(trifluoromethyl)aniline (161 mg, 1.0 mmol) in anhydrous DCM (5 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate. Self-Validation Point: The disappearance of the starting material spot indicates reaction completion.
-
Aqueous Workup: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL). Causality: This removes any unreacted acidic or basic starting materials and reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure urea product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
Part 4: Analytical Characterization
Rigorous analytical confirmation is essential. The expected spectroscopic signatures for (3-Fluoro-4-(morpholinyl)phenyl)isocyanate are detailed below.
Spectroscopic Data Summary
| Technique | Key Feature | Expected Value / Observation | Source(s) |
| FTIR | -N=C=O asymmetric stretch | Strong, sharp peak at ~2250–2285 cm⁻¹ | [10][11] |
| ¹H NMR | Aromatic Protons | Complex multiplets in the aromatic region (~6.8-7.5 ppm) | [12][13] |
| Morpholine Protons | Two distinct multiplets, typically ~3.0-3.2 ppm and ~3.8-4.0 ppm | ||
| ¹³C NMR | Isocyanate Carbon (-NCO) | Signal in the range of ~120-130 ppm | [14] |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 223.09 |
Interpreting the Spectroscopic Data
-
FTIR Spectroscopy: The most definitive diagnostic tool for an isocyanate is the infrared spectrum. The intense and sharp absorption band between 2250-2285 cm⁻¹ is characteristic of the N=C=O asymmetric stretch and is located in a region of the spectrum where few other functional groups absorb, making it an unambiguous identifier.[10] Its disappearance is a reliable indicator of reaction completion when the isocyanate is consumed.
-
NMR Spectroscopy: ¹H NMR will show characteristic signals for the substituted aromatic ring and the two distinct methylene environments of the morpholine ring. ¹⁹F NMR would show a singlet corresponding to the single fluorine atom. ¹³C NMR provides confirmation of all unique carbon environments, including the key isocyanate carbon.
Part 5: Safety, Handling, and Storage
Isocyanates as a class are potent, hazardous chemicals that require strict handling protocols.
Health and Safety Hazards
-
Respiratory Sensitization: The primary hazard associated with isocyanates is respiratory sensitization.[15] Inhalation of vapors or aerosols can lead to occupational asthma, which can be life-threatening.[16] Once an individual is sensitized, even minuscule exposures can trigger a severe asthmatic reaction.
-
Skin and Eye Irritation: The compound is an irritant to the skin and eyes. Prolonged skin contact can cause irritation, redness, and dermatitis.[15] Eye contact can result in chemical conjunctivitis.
-
Toxicity: Isocyanates are classified as toxic. Harmful effects can occur through inhalation, skin contact, or ingestion.[7]
Mandatory Handling and PPE
Due to these hazards, all work with (3-Fluoro-4-(morpholinyl)phenyl)isocyanate must be conducted with stringent engineering controls and appropriate Personal Protective Equipment (PPE).
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation exposure.[8] Good ventilation is critical.[8][16]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: For operations that could generate aerosols, a supplied-air respirator is recommended.[16]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber; thin latex gloves are not suitable).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Storage and Stability
-
Moisture Sensitivity: Isocyanates react with moisture from the air.[8] The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such as amines, alcohols, and strong bases.[4][7]
Conclusion
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a sophisticated chemical reagent with a well-defined reactivity profile that makes it exceptionally valuable in the synthesis of high-value compounds for pharmaceutical research. Its successful use hinges on a thorough understanding of its electronic properties, a mastery of its reactivity with nucleophiles, and an unwavering commitment to rigorous safety and handling protocols. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.
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Corbett, E. Safety aspects of handling isocyanates in urethane foam production. IChemE.
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DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.
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-
PubMed Central. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.
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-
SpectraBase. Phenylisocyanate - Optional[1H NMR] - Spectrum.
-
ChemicalBook. Phenyl isocyanate(103-71-9) 13C NMR spectrum.
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